2-(3-Aminoanilino)-3-chloronaphthalene-1,4-dione
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Overview
Description
2-((3-Aminophenyl)amino)-3-chloronaphthalene-1,4-dione is a complex organic compound that features a naphthalene core substituted with an amino group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminophenyl)amino)-3-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the amino and chloro substituents through electrophilic aromatic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminophenyl)amino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-((3-Aminophenyl)amino)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-((3-Aminophenyl)amino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-((3-Aminophenyl)amino)-3-bromonaphthalene-1,4-dione: Similar structure but with a bromine atom instead of chlorine.
2-((3-Aminophenyl)amino)-3-fluoronaphthalene-1,4-dione: Contains a fluorine atom instead of chlorine.
2-((3-Aminophenyl)amino)-3-iodonaphthalene-1,4-dione: Features an iodine atom in place of chlorine.
Uniqueness
The uniqueness of 2-((3-Aminophenyl)amino)-3-chloronaphthalene-1,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can affect the compound’s electronic properties, making it distinct from its analogs with different halogen substitutions.
Properties
CAS No. |
634612-25-2 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-(3-aminoanilino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(19-10-5-3-4-9(18)8-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H,18H2 |
InChI Key |
MLGYWZCUHPZUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)N |
Origin of Product |
United States |
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